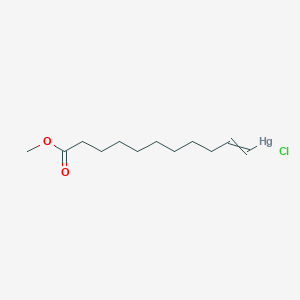
Cyclopropane, 1,1'-(1,2-propadiene-1,3-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is a chemical compound with the molecular formula C9H12 It features a unique structure with two cyclopropane rings connected by a propadiene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- typically involves the reaction of cyclopropane derivatives with propadiene under specific conditions. One common method includes the use of a photocatalytically generated radical to initiate the reaction, followed by reduction and intramolecular substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include amalgamated zinc powder, dry hydrogen chloride, acetic anhydride, and acetyl chloride . The reactions typically require controlled environments to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield cyclopropane-1,2-diyl diacetates .
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding the interactions of cyclopropane derivatives with biological molecules.
Industry: It may be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane, 1,2-dimethyl-3-pentyl-: This compound has a similar cyclopropane structure but with different substituents.
Cyclopropane, 1,1-dimethyl-2-(3-methyl-1,3-butadien-1-yl)-: Another compound with a cyclopropane ring and different substituents.
Uniqueness
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is unique due to its propadiene bridge connecting two cyclopropane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
53432-86-3 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1(2-8-4-5-8)3-9-6-7-9/h2-3,8-9H,4-7H2 |
Clave InChI |
WEEZTMCLZMTJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C=C=CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


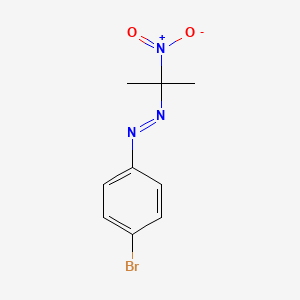
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
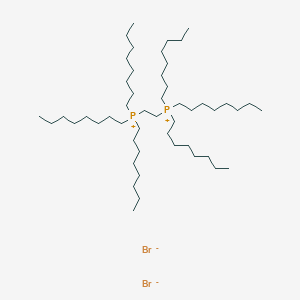
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
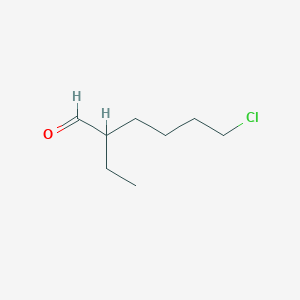
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
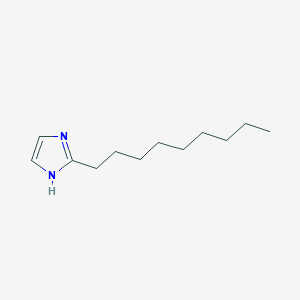


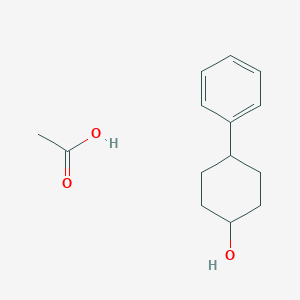
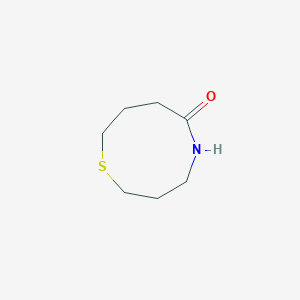
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
